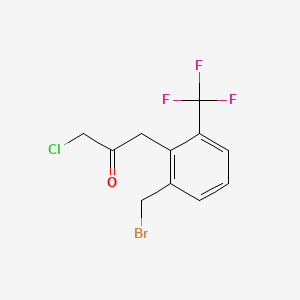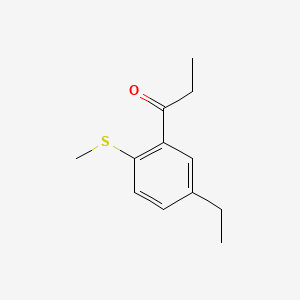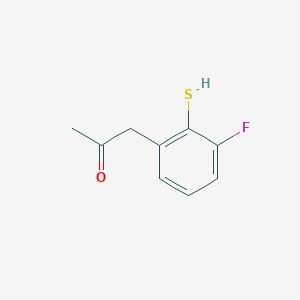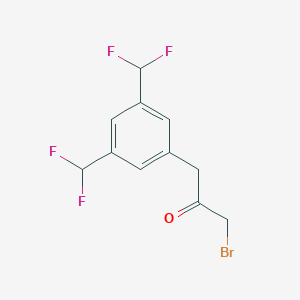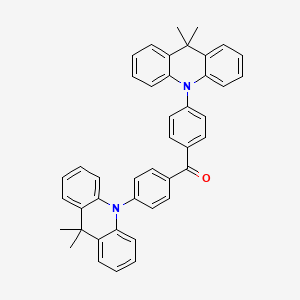
Dmac-BP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as DMAC-BP, is a green thermally activated delayed fluorescence (TADF) emitter. It is widely recognized for its high efficiency in organic light-emitting diodes (OLEDs). The compound’s unique structure allows it to achieve a higher energy of the lowest locally-excited triplet state, making it an essential material in the field of optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone typically involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with benzophenone derivatives. The reaction is carried out under controlled conditions to ensure high purity and yield. Sublimation is often used as a purification technique to obtain ultra-pure grade chemicals .
Industrial Production Methods: In industrial settings, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is produced using a vacuum evaporation technique. This method involves the deposition of the compound onto substrates under reduced pressure, ensuring high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include acids, bases, and oxidizing agents. The reaction conditions are carefully controlled to achieve the desired products with high efficiency .
Major Products Formed: The major products formed from the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include various substituted derivatives. These derivatives are often used in the development of advanced materials for optoelectronic applications .
Scientific Research Applications
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone has a wide range of scientific research applications. In chemistry, it is used as a green TADF emitter in OLEDs, contributing to the development of high-efficiency lighting and display technologies . In biology and medicine, the compound’s unique fluorescence properties make it a valuable tool for imaging and diagnostic applications . Additionally, in the industry, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is used in the production of advanced materials for various optoelectronic devices .
Mechanism of Action
The mechanism of action of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone involves the reverse intersystem crossing (RISC) process. This process allows the compound to convert triplet excitons into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved in this mechanism include the lowest locally-excited triplet state and the triplet charge-transfer state .
Comparison with Similar Compounds
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is unique compared to other similar compounds due to its high efficiency and stability as a TADF emitter. Similar compounds include bis[4-(9,9-dimethylacridin-10(9H)-yl)phenyl]methanone and bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone derivatives . These compounds share similar structural features but differ in their emission properties and efficiency .
Properties
CAS No. |
1685287-55-1 |
|---|---|
Molecular Formula |
C43H36N2O |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
bis[4-(9,9-dimethylacridin-10-yl)phenyl]methanone |
InChI |
InChI=1S/C43H36N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)31-25-21-29(22-26-31)41(46)30-23-27-32(28-24-30)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-28H,1-4H3 |
InChI Key |
CDEASXIPDPAOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


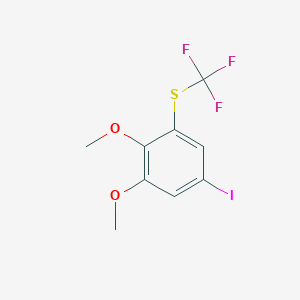

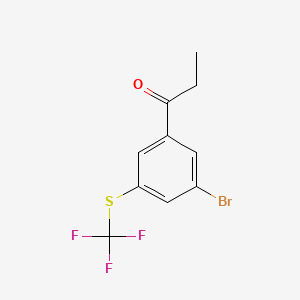
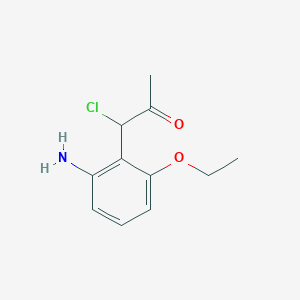
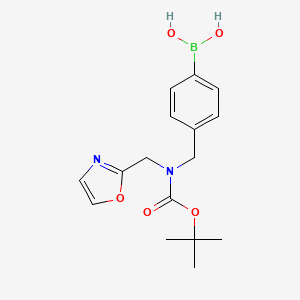
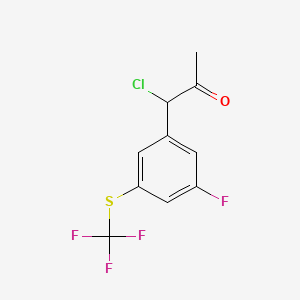
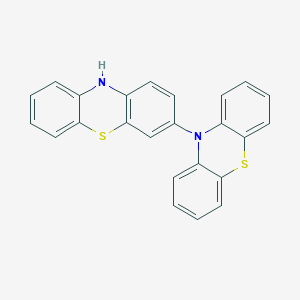

![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
